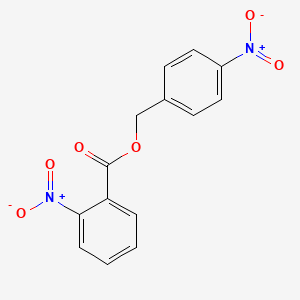
4-Nitrobenzyl 2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ニトロベンジル 2-ニトロ安息香酸は、ニトロ安息香酸類に属する有機化合物です。ベンジル基と安息香酸基の両方にニトロ基が結合しているのが特徴です。
2. 製法
合成経路と反応条件
4-ニトロベンジル 2-ニトロ安息香酸の合成は、通常、4-ニトロベンジルアルコールと2-ニトロ安息香酸のエステル化反応によって行われます。 この反応は通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われ、エステル化反応が促進されます .
工業的製造方法
4-ニトロベンジル 2-ニトロ安息香酸の具体的な工業的製造方法はあまり文献に記載されていませんが、一般的な手法としては、高収率と高純度を確保するために、制御された条件下での大規模なエステル化反応が考えられます。 自動反応器や連続フローシステムの使用により、製造プロセスの効率を高めることができます。
3. 化学反応解析
反応の種類
4-ニトロベンジル 2-ニトロ安息香酸は、以下を含む様々な化学反応を起こすことができます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いることでアミンに還元できます。
置換: ベンジル基は求核置換反応に関与し、ニトロ基が他の置換基に置き換わる可能性があります。
一般的な試薬と条件
還元: パラジウム炭素(Pd/C)を触媒とした水素ガス。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの強力な酸化剤。
生成される主な生成物
還元: 4-アミノベンジル 2-アミノ安息香酸の生成。
置換: 置換ベンジル安息香酸の生成。
4. 科学研究への応用
4-ニトロベンジル 2-ニトロ安息香酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成における有機合成の試薬として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 医薬品開発や医薬品化合物前駆体としての潜在的な用途について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-nitrobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Nitrobenzyl 2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 4-aminobenzyl 2-aminobenzoate.
Substitution: Formation of substituted benzyl benzoates.
Oxidation: Formation of 4-nitrobenzoic acid and 2-nitrobenzoic acid.
科学的研究の応用
4-Nitrobenzyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
4-ニトロベンジル 2-ニトロ安息香酸の作用機序は、ニトロ基を通じて分子標的と相互作用することに関係しています。 これらのニトロ基は、様々な生体分子と相互作用する可能性のある反応性中間体を生成するよう還元することができます。 関連する経路には、求核置換反応や酸化還元反応が含まれ、反応条件に応じて様々な生成物を生成する可能性があります .
類似化合物との比較
類似化合物
- 4-ニトロベンジル 4-ニトロ安息香酸
- 2-ニトロベンジル 2-ニトロ安息香酸
- 4-フルオロ-2-ニトロ安息香酸
独自性
特性
CAS番号 |
7471-30-9 |
|---|---|
分子式 |
C14H10N2O6 |
分子量 |
302.24 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 2-nitrobenzoate |
InChI |
InChI=1S/C14H10N2O6/c17-14(12-3-1-2-4-13(12)16(20)21)22-9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2 |
InChIキー |
KJUUWRYIMNTSLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11548708.png)
![2-(4-methylpiperidin-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide](/img/structure/B11548710.png)
![6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11548713.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methylaniline](/img/structure/B11548719.png)
![N-(4-ethylphenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11548727.png)
![N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11548731.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B11548732.png)
![3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11548737.png)
![2-(1,3-benzoxazol-2-yl)-5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11548741.png)
![2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11548748.png)
![N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11548749.png)

![12,12-dimethyl-5-methylsulfanyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11548765.png)
![6-[(2Z)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11548772.png)
